4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a simple and efficient approach for the synthesis of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole) heterocyclic derivatives was developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst .Scientific Research Applications
Synthesis and Chemical Properties
4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid and its derivatives are significant in the field of organic chemistry, particularly in synthesis and structural studies. For instance, Shtabova et al. (2005) explored the synthesis and properties of similar compounds, highlighting the versatility of triazole derivatives in chemical reactions, such as alkylation and nitration, leading to the formation of various derivatives (Shtabova et al., 2005).
Applications in Drug Synthesis
Triazole derivatives, including 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid, are important intermediates in drug synthesis. Liu et al. (2015) described a novel method for synthesizing a related triazole compound, showcasing its importance as an intermediate in drug synthesis (Liu et al., 2015).
Structural Assessments and Complex Formation
Castiñeiras et al. (2018) studied the reaction of a related 1,2,4-triazole derivative to form complexes, emphasizing the potential of these compounds in forming structurally diverse and potentially biologically active complexes (Castiñeiras et al., 2018).
Antimicrobial Activities
Certain derivatives of 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid have been studied for their antimicrobial properties. Fandaklı et al. (2012) explored the antimicrobial activity of some triazole derivatives, suggesting the potential of these compounds in developing new antimicrobial agents (Fandaklı et al., 2012).
Antifungal and Anticancer Activities
Triazole derivatives have also been studied for their potential antifungal and anticancer activities. Ünver et al. (2010) synthesized new triazol compounds and evaluated their antifungal properties, while Bekircan et al. (2008) assessed the anticancer activities of certain triazole derivatives (Ünver et al., 2010); (Bekircan et al., 2008).
properties
IUPAC Name |
4-methyl-5-oxo-1-phenyl-1,2,4-triazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-12-8(9(14)15)11-13(10(12)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMSDGQRQMZQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676907 | |
Record name | 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
1368893-06-4 | |
Record name | 4-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.